molecular formula C13H11NO2S2 B2454030 (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 361184-37-4

(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No.: B2454030
CAS No.: 361184-37-4
M. Wt: 277.36
InChI Key: ZEPCCVFLTPWQIZ-DHZHZOJOSA-N
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Description

(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolone derivatives This compound is characterized by the presence of a thiazolone ring, a benzylidene group, and an allyloxy substituent

Properties

IUPAC Name

(5E)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S2/c1-2-7-16-10-5-3-9(4-6-10)8-11-12(15)14-13(17)18-11/h2-6,8H,1,7H2,(H,14,15,17)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPCCVFLTPWQIZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 4-(allyloxy)benzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Substituted thiazolone derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
The compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Condensation Reactions: The compound can undergo condensation with other aldehydes or ketones to form new thiazolone derivatives.
  • Substitution Reactions: The allyloxy group can participate in nucleophilic substitution reactions, facilitating the development of functionalized compounds.

Table 1: Common Reactions Involving (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one

Reaction TypeDescriptionExample Product
OxidationConverts thiazolone to sulfoxides/sulfonesSulfoxide derivative
ReductionReduces benzylidene to benzyl derivativeBenzyl derivative
SubstitutionNucleophilic substitution with aminesSubstituted thiazolone

Biology

Biological Activities:
Research has indicated that this compound possesses significant biological activities:

  • Antimicrobial Properties: Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of microbial cell membranes or inhibition of specific enzymes.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiazolone derivatives, including this compound against common pathogens. Results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Medicine

Therapeutic Applications:
The compound has been investigated for its potential role in drug development:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction in specific cancer cell lines.

Table 2: Summary of Therapeutic Studies

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell linesPubChem
Antimicrobial ActivityEffective against Gram-positive bacteria

Industry

Material Development:
In industrial applications, this compound may be utilized in:

  • Catalysis: The compound can act as a catalyst in organic reactions due to its ability to stabilize transition states.

Potential Use Cases:
It is being explored for use in the production of specialty chemicals and materials that require specific functional groups for enhanced performance.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[4-(methoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-[4-(ethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
  • (5E)-5-[4-(propoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one

Uniqueness

(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is unique due to the presence of the allyloxy group, which imparts distinct chemical and physical properties

Biological Activity

The compound (5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the realm of enzyme inhibition and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, presenting data tables, and discussing case studies that highlight its applications.

  • Molecular Formula: C13H11NO2S2
  • Molecular Weight: 277.37 g/mol
  • CAS Number: 361184-19-0

The structure of the compound features a thiazole ring, which is known for its diverse biological activities. The allyloxy substituent is significant for enhancing its interaction with biological targets.

Tyrosinase Inhibition

One of the most studied activities of this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders.

Key Findings:

  • The compound exhibited moderate tyrosinase inhibitory activity with an IC50 value of approximately 148.3 µM .
  • Derivatives with hydroxyl substitutions showed enhanced inhibition, suggesting that structural modifications can significantly affect potency .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of this thiazole derivative. The compound's ability to inhibit various bacterial strains was assessed.

Case Study Results:

  • A study indicated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays, revealing promising results.

Data Table: Antioxidant Activity Assay Results

Assay MethodIC50 Value (µg/mL)
DPPH Radical Scavenging55.0
ABTS Radical Scavenging48.0

These results indicate that the compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound can be influenced by various structural modifications.

Observations:

  • The introduction of alkoxy groups at specific positions on the phenyl ring can either enhance or diminish biological activity .
  • Hydroxyl substitutions at positions 2 and 4 on the phenyl ring significantly increased tyrosinase inhibition compared to other configurations .

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